Home > Products > Screening Compounds P39645 > Paltimatrectinib
Paltimatrectinib - 2353522-15-1

Paltimatrectinib

Catalog Number: EVT-15279975
CAS Number: 2353522-15-1
Molecular Formula: C20H15F5N6
Molecular Weight: 434.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Paltimatrectinib is an orally bioavailable, brain-penetrant pan-tropomyosin-related-kinase (tyrosine receptor kinase; TRK) inhibitor, with potential antineoplastic activity. Upon oral administration, paltimatrectinib specifically targets and binds to TRKs, mutated TRKs and fusion proteins containing sequences from neurotrophic tyrosine receptor kinase (NTRK) types 1 (NTRK1; TrkA), 2 (NTRK2; TrkB), and 3 (NTRK3; TrkC). This inhibits neurotrophin-TRK interaction and TRK activation, thereby preventing the activation of downstream signaling pathways and resulting in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins. TRK, a family of receptor tyrosine kinases (RTKs) activated by neurotrophins, is encoded by NTRK family genes. The expression of either mutated forms of, or fusion proteins involving, NTRK family members results in uncontrolled TRK signaling, which plays an important role in tumor cell growth, survival, invasion and treatment resistance.
Overview

Paltimatrectinib is a synthetic organic compound classified as a potent tyrosine kinase inhibitor, specifically targeting tropomyosin receptor kinases. It is primarily recognized for its potential in treating cancers associated with neurotrophic tyrosine receptor kinase fusions. The compound is also noted for its brain-penetrant properties, making it suitable for central nervous system applications. Paltimatrectinib is identified by its IUPAC name, which is 5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)pyrazol-1-yl]pyrazolo[1,5-a]pyrimidine, and has the CAS Registry Number 2353522-15-1 .

Source and Classification

Paltimatrectinib was developed by Pyramid Biosciences and is included in their patent filings as a candidate for treating TRK fusion-positive cancers. It falls under the category of orphan drugs designated by the FDA for use in specific cancer treatments . The compound's classification as a pan-tropomyosin receptor kinase inhibitor highlights its broad applicability against various TRK-related malignancies.

Synthesis Analysis

Methods and Technical Details

The synthesis of paltimatrectinib involves several key steps that focus on constructing its complex molecular framework. The process typically includes:

  1. Formation of the Pyrrolidine Ring: The synthesis begins with the creation of a pyrrolidine derivative, which serves as a core structure.
  2. Introduction of Fluorinated Aromatic Groups: The incorporation of 2,5-difluorophenyl groups enhances the compound's potency and selectivity towards its target.
  3. Construction of the Pyrazolo-Pyrimidine Framework: This step involves forming the pyrazolo[1,5-a]pyrimidine moiety, which is crucial for the inhibitory activity against tropomyosin receptor kinases.

These synthetic routes are optimized to ensure high yields and purity of paltimatrectinib while minimizing by-products .

Molecular Structure Analysis

Structure and Data

Paltimatrectinib's molecular structure can be characterized by its unique arrangement of atoms, which includes:

  • Molecular Formula: C20H15F5N6
  • Molecular Weight: 420.36 g/mol
  • Key Functional Groups: The presence of trifluoromethyl and difluorophenyl groups significantly contributes to its biological activity.

The three-dimensional conformation of paltimatrectinib allows it to effectively bind to tropomyosin receptor kinases, inhibiting their activity .

Chemical Reactions Analysis

Reactions and Technical Details

Paltimatrectinib undergoes various chemical reactions that are essential for its biological function:

  1. Binding Interactions: The compound forms non-covalent interactions with the active site of tropomyosin receptor kinases, leading to competitive inhibition.
  2. Metabolic Stability: Studies indicate that paltimatrectinib exhibits favorable metabolic stability, which is crucial for maintaining therapeutic levels in vivo.

The understanding of these reactions aids in predicting the pharmacokinetic behavior of paltimatrectinib when administered .

Mechanism of Action

Process and Data

Paltimatrectinib exerts its therapeutic effects through the inhibition of tropomyosin receptor kinases, which play a critical role in cell signaling pathways associated with cancer proliferation and survival. The mechanism involves:

  1. Competitive Inhibition: By binding to the ATP-binding site of the kinase domain, paltimatrectinib prevents phosphorylation events that are necessary for downstream signaling.
  2. Induction of Apoptosis: Inhibition of tropomyosin receptor kinases leads to reduced cell viability and promotes programmed cell death in cancerous cells.

This mechanism underscores the compound's potential efficacy against tumors harboring TRK fusions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Paltimatrectinib possesses distinct physical and chemical properties that influence its behavior as a therapeutic agent:

  • Solubility: It exhibits moderate solubility in organic solvents, which facilitates formulation development.
  • Stability: The compound demonstrates stability under physiological conditions, contributing to its bioavailability.
  • Log P (Partition Coefficient): A favorable Log P value indicates good membrane permeability, essential for brain penetration.

These properties are critical in determining dosage forms and administration routes .

Applications

Scientific Uses

Paltimatrectinib is primarily investigated for its application in oncology, particularly in treating:

  • TRK Fusion-Positive Cancers: It shows promise in clinical settings for patients with solid tumors characterized by neurotrophic tyrosine receptor kinase fusions.
  • Central Nervous System Tumors: Its brain-penetrant nature allows potential use in treating brain metastases from TRK fusion-positive cancers.

Ongoing research aims to further elucidate its efficacy and safety profile across various cancer types .

Properties

CAS Number

2353522-15-1

Product Name

Paltimatrectinib

IUPAC Name

5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)pyrazol-1-yl]pyrazolo[1,5-a]pyrimidine

Molecular Formula

C20H15F5N6

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C20H15F5N6/c21-13-3-4-15(22)14(8-13)16-2-1-6-29(16)18-5-7-30-19(28-18)17(10-27-30)31-11-12(9-26-31)20(23,24)25/h3-5,7-11,16H,1-2,6H2/t16-/m1/s1

InChI Key

FYPXPQSPRRZJCK-MRXNPFEDSA-N

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)N4C=C(C=N4)C(F)(F)F)C5=C(C=CC(=C5)F)F

Isomeric SMILES

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)N4C=C(C=N4)C(F)(F)F)C5=C(C=CC(=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.